molecular formula C21H34N2O3 B6105663 2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol

Katalognummer B6105663
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: XBXXUAQEMHMPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as JB-318, is a novel compound that has been studied for its potential use in various scientific research applications.

Wirkmechanismus

The mechanism of action of 2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol involves its binding to specific receptors in the brain and other tissues, leading to changes in cellular signaling pathways and physiological responses. It has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor, and to inhibit the activity of enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammation and pain, and improvement of cognitive function in animal models. It has also been shown to have a favorable safety profile and low toxicity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, its limitations include the need for further optimization of its pharmacokinetic properties and the need for more extensive preclinical and clinical studies to assess its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for research on 2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol, including optimization of its pharmacokinetic properties, identification of its molecular targets and signaling pathways, and evaluation of its efficacy and safety in human clinical trials. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise for use in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves modulation of neurotransmitter receptors and inhibition of inflammation and pain. This compound has several advantages for use in lab experiments, but further research is needed to fully understand its potential in the treatment of neurological and psychiatric disorders.

Synthesemethoden

2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate product, which is then further reacted with piperazine and ethanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor, and to exhibit anti-inflammatory and analgesic properties.

Eigenschaften

IUPAC Name

2-[1-cyclohexyl-4-[(2,6-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-25-20-9-6-10-21(26-2)19(20)16-22-12-13-23(18(15-22)11-14-24)17-7-4-3-5-8-17/h6,9-10,17-18,24H,3-5,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXXUAQEMHMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCN(C(C2)CCO)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.